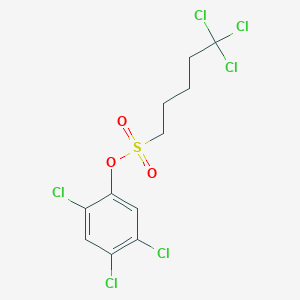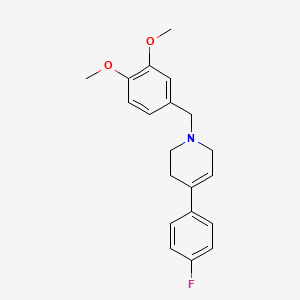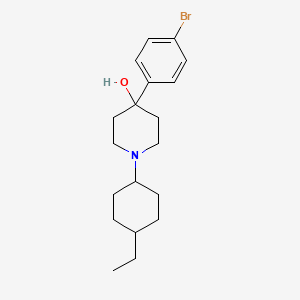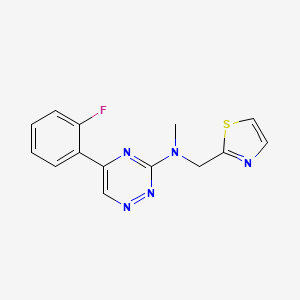![molecular formula C19H27N3O2 B5026017 1-[1-(Cyclohexylcarbonyl)piperidin-4-yl]-3-phenylurea](/img/structure/B5026017.png)
1-[1-(Cyclohexylcarbonyl)piperidin-4-yl]-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Cyclohexylcarbonyl)piperidin-4-yl]-3-phenylurea is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .
Méthodes De Préparation
The synthesis of 1-[1-(Cyclohexylcarbonyl)piperidin-4-yl]-3-phenylurea involves several steps:
Cyclohexylcarbonylation: The piperidine ring is first functionalized with a cyclohexylcarbonyl group.
Phenylurea Formation: The cyclohexylcarbonyl-piperidine intermediate is then reacted with phenyl isocyanate to form the final product.
Industrial production methods often involve the use of platinum catalysts to ensure high reaction selectivity and yield .
Analyse Des Réactions Chimiques
1-[1-(Cyclohexylcarbonyl)piperidin-4-yl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
1-[1-(Cyclohexylcarbonyl)piperidin-4-yl]-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 1-[1-(Cyclohexylcarbonyl)piperidin-4-yl]-3-phenylurea involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, potentially affecting signal transduction pathways . The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular activities.
Comparaison Avec Des Composés Similaires
1-[1-(Cyclohexylcarbonyl)piperidin-4-yl]-3-phenylurea can be compared with other piperidine derivatives:
Piperine: Found in plants of the Piperaceae family, piperine has powerful antioxidant properties.
Evodiamine: Another piperidine alkaloid with anticancer properties.
Matrine: Known for its antiproliferative effects on cancer cells.
The uniqueness of this compound lies in its specific structural features and the combination of the cyclohexylcarbonyl and phenylurea groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[1-(cyclohexanecarbonyl)piperidin-4-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c23-18(15-7-3-1-4-8-15)22-13-11-17(12-14-22)21-19(24)20-16-9-5-2-6-10-16/h2,5-6,9-10,15,17H,1,3-4,7-8,11-14H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJNSHRCQPDXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B5025969.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl benzoate](/img/structure/B5025972.png)
![3-(4-methoxyphenyl)-11-(3-pyridyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B5025976.png)
![3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][(FURAN-2-YL)METHYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B5025979.png)
![methyl 4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5025984.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5025998.png)
![11-(3,4-difluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026003.png)
![1,1'-[1,4-butanediylbis(oxy)]dinaphthalene](/img/structure/B5026025.png)
![2-(4-Bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride](/img/structure/B5026037.png)

![N-[3-ethyl-4-oxo-5-[2-oxo-2-(4-propoxyanilino)ethyl]-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B5026044.png)
